molecular formula C11H6F4N2O B6385977 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1261904-80-6

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385977
CAS RN: 1261904-80-6
M. Wt: 258.17 g/mol
InChI Key: JHSNQEFVFTUBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% (5-F3TFP-2HOP) is a fluorinated molecule that has been used in a variety of scientific research applications. 5-F3TFP-2HOP is a pyrimidine derivative that has been used in a variety of biochemical and physiological experiments due to its unique chemical properties.

Scientific Research Applications

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used to study the effects of fluorinated compounds on biochemical and physiological processes. It has also been used in studies of the effects of fluorinated compounds on the structure and function of proteins and enzymes. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% has been used in studies of the effects of fluorinated compounds on the structure and function of DNA and RNA.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed that the fluorinated moiety of the molecule interacts with the hydrophobic regions of proteins and enzymes, resulting in changes in their structure and function. Additionally, the fluorinated moiety of the molecule may interact with the hydrophobic regions of DNA and RNA, resulting in changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% are not fully understood. However, it is believed that the fluorinated moiety of the molecule can interact with proteins and enzymes, resulting in changes in their structure and function. Additionally, the fluorinated moiety of the molecule may interact with DNA and RNA, resulting in changes in their structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments include its high purity, low toxicity, and low cost. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% is relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% is that the mechanism of action is not fully understood, which can limit the accuracy of experiments.

Future Directions

The potential future directions for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted into the effects of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% on proteins and enzymes, as well as its effects on DNA and RNA. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% could be used in the development of new drugs and therapies. Finally, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% could be used in the development of new diagnostic tests and biomarkers.

Synthesis Methods

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-fluoro-3-trifluoromethylphenol with pyridine to form the intermediate 5-fluoro-3-trifluoromethylphenylpyridine. This intermediate is then reacted with chloroacetic acid to form 5-fluoro-3-trifluoromethylphenyl-2-chloroacetic acid. Finally, this intermediate is reacted with sodium hydroxide to form the desired 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine, 95%.

properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O/c12-9-2-1-6(3-8(9)11(13,14)15)7-4-16-10(18)17-5-7/h1-5H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSNQEFVFTUBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686870
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

CAS RN

1261904-80-6
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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